[1,1'-Biphenyl]-3-carboximidamide, 3'-[[[4-[[1-(1-iminoethyl)-4-piperidinyl]oxy]phenyl](methylsulfonyl)amino]methyl]-
Description
The compound [1,1'-Biphenyl]-3-carboximidamide, 3'-[[4-[[1-(1-iminoethyl)-4-piperidinyl]oxy]phenylamino]methyl]- (hereafter referred to as Compound A) is a structurally complex molecule featuring a biphenyl core substituted with carboximidamide groups and a methylsulfonylamino-piperidinyloxy phenyl moiety. Its synonyms include CHEMBL152661, CHEBI:354995, and KB-63695, with three commercial suppliers listed as of 1998 .
Properties
Molecular Formula |
C28H33N5O3S |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
3-[3-[[4-(1-ethanimidoylpiperidin-4-yl)oxy-N-methylsulfonylanilino]methyl]phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C28H33N5O3S/c1-20(29)32-15-13-27(14-16-32)36-26-11-9-25(10-12-26)33(37(2,34)35)19-21-5-3-6-22(17-21)23-7-4-8-24(18-23)28(30)31/h3-12,17-18,27,29H,13-16,19H2,1-2H3,(H3,30,31) |
InChI Key |
NSNKLQDKIRIFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC(=CC=C3)C4=CC(=CC=C4)C(=N)N)S(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
(3S)-3-(Aminomethyl)piperidine-1-carboximidamide
This simpler piperidine derivative (C7H16N4) shares the carboximidamide functional group but lacks the biphenyl scaffold and methylsulfonyl substituents . Its aminomethyl group may facilitate interactions with charged residues in biological targets, though its reduced complexity limits direct functional equivalence to Compound A.
Structural and Functional Comparison Table
Mechanistic and Pharmacological Insights
- MI-490 : Demonstrates strong trypsin inhibition (Kd ~10 nM) via interactions between its sulfamoyl group and the catalytic serine residue, with the tert-butyl urea enhancing hydrophobic pocket binding . This suggests that Compound A ’s methylsulfonyl group may similarly engage polar residues, though its piperidinyloxy substituent could introduce steric or electronic differences.
- Piperidine Derivative : The absence of a biphenyl scaffold in this compound limits its utility as a protease inhibitor but highlights the carboximidamide group’s versatility in fragment-based drug design .
Q & A
Basic: What synthetic strategies are recommended for preparing [1,1'-Biphenyl]-3-carboximidamide derivatives, and how can reaction conditions be optimized?
Answer:
Key synthetic routes include:
- Suzuki-Miyaura coupling for constructing the biphenyl core, with optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to enhance yields .
- Post-functionalization to introduce the carboximidamide group via nitrile reduction or amidine formation .
- Piperidinyl-oxy and methylsulfonyl groups added through nucleophilic substitution or sulfonylation reactions under controlled pH and temperature .
Optimization Parameters:
Advanced: How can DFT calculations guide the design of [1,1'-Biphenyl]-3-carboximidamide derivatives for target-specific interactions?
Answer:
- Electronic properties: DFT predicts electron density distribution, identifying nucleophilic/electrophilic sites. For example, the carboximidamide group’s lone pairs facilitate hydrogen bonding with biological targets .
- Conformational analysis: Simulate rotational barriers of the biphenyl moiety to assess rigidity/flexibility for receptor binding .
- Reactivity trends: Compare Fukui indices to prioritize sites for functionalization (e.g., fluorination at meta positions enhances metabolic stability) .
Case Study: DFT-guided modification of a related biphenyl compound improved binding affinity to mGluR2 by 30% through optimized π-π stacking .
Basic: What analytical methods are critical for characterizing structural and purity profiles of this compound?
Answer:
- HPLC-MS: Quantifies purity (>95%) and detects trace impurities using C18 columns and methanol/buffer mobile phases (pH 4.6) .
- NMR (¹H/¹³C): Assigns proton environments (e.g., biphenyl coupling constants, sulfonyl group integration) .
- X-ray crystallography: Resolves stereochemistry of the piperidinyl and iminoethyl groups .
Validation: Cross-reference with pharmacopeial standards (USP/EP) for method robustness .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar biphenyl derivatives?
Answer:
- Structure-Activity Relationship (SAR) analysis: Systematically compare substituent effects. For example, fluorination at specific positions may enhance kinase inhibition but reduce solubility .
- Assay standardization: Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time to minimize variability .
- Meta-analysis: Pool data from kinase inhibition assays (IC₅₀) and molecular docking to identify outliers .
Example: A methylsulfonyl-substituted biphenyl showed conflicting cytotoxicity data; reevaluation under standardized hypoxia conditions clarified its selectivity .
Basic: How do substituents like fluorine or methylsulfonyl groups influence physicochemical properties?
Answer:
- Fluorine: Increases lipophilicity (logP ↑ by 0.5–1.0) and metabolic stability via C-F bond inertness .
- Methylsulfonyl: Enhances solubility in polar solvents (e.g., logS improvement by 0.3–0.5) and stabilizes protein interactions via sulfone-oxygen hydrogen bonds .
- Piperidinyl-oxy: Introduces basicity (pKa ~8.5), affecting protonation state in physiological environments .
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